N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~7~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the pyrazole and nitrophenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its commercial viability.
Chemical Reactions Analysis
Types of Reactions
N~7~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The pyrazole and triazolopyrimidine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups into the pyrazole or triazolopyrimidine rings.
Scientific Research Applications
N~7~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N7-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~7~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-(3-CHLOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
- N~7~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-(3-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
Uniqueness
N~7~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N8O3 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[1-(1,3-dimethylpyrazol-4-yl)propan-2-yl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H20N8O3/c1-12(7-15-10-26(3)25-13(15)2)23-19(29)18-9-17(24-20-21-11-22-27(18)20)14-5-4-6-16(8-14)28(30)31/h4-6,8-12H,7H2,1-3H3,(H,23,29) |
InChI Key |
UAEGYKALRQZULM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CC(C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.